Fmrfamide

概要

説明

科学的研究の応用

FMRFamide has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of bioactive compounds and as a tool for studying neuropeptide functions.

作用機序

FMRFamideは、Gタンパク質共役受容体(GPCR)やthis compound作動性ナトリウムチャネル(FaNaCs)などの特定の受容体に結合することで、その効果を発揮します。結合すると、細胞内シグナル伝達経路が活性化され、さまざまな生理学的応答が引き起こされます。 たとえば、硬いハマグリでは、this compoundは細胞質の環状アデノシン一リン酸(cAMP)レベルを上昇させることで、心拍数と心拍出力を増加させます 。 他の無脊椎動物では、同様のメカニズムを通じて、筋肉の収縮やその他の細胞機能を調節しています .

類似の化合物との比較

This compoundは、より大きなthis compound関連ペプチド(FaRPs)ファミリーの一部であり、これらはすべてC末端に共通の-RFamide配列を持っています。同様の化合物には以下のようなものがあります。

神経ペプチドF(NPF): 摂食行動とエネルギーバランスの調節に関与しています。

短鎖神経ペプチドF(sNPF): 成長と発達において役割を果たします。

ミオサプレシン: 筋肉の収縮を阻害します。

スルファキニン: 腸の運動性と摂食行動を調節します.

This compoundは、GPCRに加えてナトリウムチャネル(FaNaCs)を直接活性化する能力においてユニークであり、これは主にGPCRを介して作用する他のFaRPsとは異なります .

生化学分析

Biochemical Properties

Fmrfamide interacts with various enzymes, proteins, and other biomolecules. Over 50 this compound-related peptides have been isolated and their structures characterized . These peptides generally exhibit excitatory action on hearts of molluscs .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the cuttlefish Sepia officinalis, the complex color patterns display is under the regulation of the this compound-related peptide (FaRP) family .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Each of the four FaRPs encoded by the cDNA in cuttlefish causes chromatophore expansion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It’s observed that several different FaRPs each cause chromatophore expansion when applied to an in vitro chromatophore bioassay .

準備方法

合成経路と反応条件

FMRFamideは、ペプチド生成の一般的な方法である固相ペプチド合成(SPPS)を用いて合成することができます。この合成は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に加えることから始まります。このプロセスには、一般的に以下のような手順が含まれます。

最初のアミノ酸の結合: アミノ基で保護された最初のアミノ酸は、樹脂に結合します。

脱保護: 次のアミノ酸が結合できるように、アミノ基上の保護基が除去されます。

結合: 次の保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)やベンゾトリアゾール-1-イロキシトリ(ジメチルアミノ)ホスホニウムヘキサフルオロリン酸(BOP)などのカップリング試薬を使用して、成長中の鎖に加えられます。

繰り返し: 手順2と3は、目的のペプチド配列が得られるまで繰り返されます。

工業的製造方法

This compoundの工業的製造には、大規模なSPPSまたは組換えDNA技術が用いられる場合があります。組換えDNA技術では、this compoundをコードする遺伝子を大腸菌などの適切な発現系に挿入し、そこでペプチドが生成されます。 その後、ペプチドはクロマトグラフィー技術を用いて精製されます .

化学反応の分析

反応の種類

FMRFamideは、以下を含むさまざまな化学反応を起こします。

酸化: this compound中のメチオニン残基は、メチオニンスルホキシドまたはメチオニンスルホンに酸化される可能性があります。

還元: ジスルフィド結合は、存在する場合、遊離チオールに還元されます。

一般的な試薬と条件

酸化: 過酸化水素または過ギ酸を使用して、メチオニン残基を酸化することができます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を使用して、ジスルフィド結合を還元することができます。

生成される主な生成物

酸化: メチオニンスルホキシドおよびメチオニンスルホン。

還元: ジスルフィド結合からの遊離チオール。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: ペプチド合成および改変技術の研究におけるモデルペプチドとして使用されます。

生物学: 無脊椎動物の心拍数、血圧、腸の運動性、摂食行動、生殖などの生理学的プロセスの調節における役割について研究されています.

類似化合物との比較

FMRFamide is part of a larger family of this compound-related peptides (FaRPs), which share the common -RFamide sequence at their C-terminus. Similar compounds include:

Neuropeptide F (NPF): Involved in regulating feeding behavior and energy balance.

Short Neuropeptide F (sNPF): Plays a role in growth and development.

Myosuppressins: Inhibit muscle contractions.

Sulfakinins: Regulate gut motility and feeding behavior.

This compound is unique in its ability to directly activate sodium channels (FaNaCs) in addition to GPCRs, which distinguishes it from other FaRPs that primarily act through GPCRs .

生物活性

FMRFamide, a neuropeptide first isolated from the nervous system of the mollusk Aplysia californica, has garnered significant attention due to its diverse biological activities across various invertebrate species. This article delves into the biological activity of this compound, exploring its roles in neuromuscular signaling, immune response modulation, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its C-terminal sequence Phe-Met-Arg-Phe-amide. It belongs to a broader class of neuropeptides known as this compound-related peptides (FaRPs), which are implicated in numerous physiological processes, including muscle contraction, neurotransmission, and immune responses. The signaling mechanisms of this compound primarily involve G protein-coupled receptors and ion channels.

Neuromuscular Activity

Excitation-Contraction Coupling

In studies involving Drosophila melanogaster, this compound has been shown to enhance muscle contraction strength through modulation of synaptic transmission at the neuromuscular junction (NMJ). Specifically, the Drosophila this compound gene encodes multiple neuropeptides that act as excitatory signals, increasing the amplitude of excitatory junctional currents. For instance, DPKQDthis compound significantly elevated synaptic efficacy, demonstrating a peak enhancement of 151% over baseline within three minutes of application at a concentration of 0.1 µM .

Mechanistic Insights

The mechanism underlying these effects involves both direct activation of ion channels and modulation of intracellular signaling pathways. In Helix aspersa, this compound induces depolarization by activating amiloride-sensitive Na+ channels, suggesting a direct role in neuronal excitability . Furthermore, research indicates that this compound can influence muscle performance through various signaling pathways that involve cyclic AMP (cAMP) and protein kinase A (PKA) activation .

Immune Modulation

Recent findings have highlighted the role of this compound in modulating immune responses. In Sepiella japonica, this compound has been identified as an inhibitor of nitric oxide (NO) production during immune reactions. This inhibitory effect appears to be mediated through interactions with nitric oxide synthase (NOS), with evidence showing that knocking down this compound precursor mRNA leads to significant upregulation of NOS mRNA . Moreover, administration of this compound in inflammatory models resulted in a marked reduction in NO levels in a dose-dependent manner, suggesting its potential as a feedback regulator in immune responses .

Comparative Peptidomics

A comparative analysis of peptidomic profiles across different species has revealed that this compound and its analogs exhibit varied biological activities depending on the organism. For example, while some peptides derived from the this compound precursor enhance muscle contractions in Drosophila, others may exert inhibitory effects on pharyngeal activity in Caenorhabditis elegans . This diversity underscores the evolutionary significance and functional redundancy of this compound-related peptides across different taxa.

Case Studies and Research Findings

特性

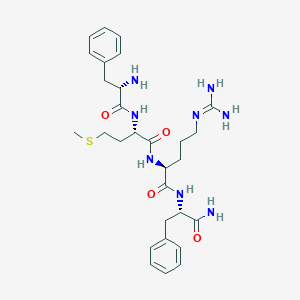

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FMRFamide?

A1: this compound exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as this compound-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].

Q2: Does this compound only activate excitatory pathways?

A2: While this compound often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, this compound can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].

Q3: How does this compound's modulation of ion channels translate into physiological effects?

A3: this compound's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].

Q4: Does this compound always act directly on ion channels?

A4: While this compound primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating this compound's effects on potassium currents [].

Q5: Are there differences in how this compound acts in vertebrates compared to invertebrates?

A5: While invertebrate this compound receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting this compound might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C33H46N8O7. Its molecular weight is 650.77 g/mol.

Q7: How does modifying the structure of this compound affect its activity?

A7: Structural modifications to this compound significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].

Q8: Are there examples of this compound analogs with distinct pharmacological profiles?

A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to this compound. This suggests the presence of distinct receptor subtypes for these peptides [, ].

Q9: What experimental models are used to study this compound's effects?

A9: Research on this compound utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of this compound and its analogs.

Q10: Are there specific behaviors in animals linked to this compound signaling?

A10: Yes, studies suggest this compound might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, this compound injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].

Q11: What are some crucial tools and techniques used in this compound research?

A11: Key tools include:

- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying this compound's effects on ion channels and neuronal activity [, , , , ].

- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize this compound receptors and study their expression patterns [, , , ].

- Immunohistochemistry: This technique allows visualization of this compound-containing neurons and their projections in tissues and organs [, , , , ].

- Mass Spectrometry: Helps identify and quantify this compound and related peptides in tissues, providing insights into their processing and distribution [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。